N-hydroxy-4-(naphthalen-1-yl)benzamide
Overview
Description
N-hydroxy-4-(naphthalen-1-yl)benzamide is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . It is a cell-permeable, potent, and selective inhibitor of histone deacetylase 8 (HDAC8) . This compound is of significant interest in the field of gene regulation research due to its ability to modulate gene expression by inhibiting HDAC8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(naphthalen-1-yl)benzamide typically involves the reaction of 4-(naphthalen-1-yl)benzoic acid with hydroxylamine . The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification, such as the use of large-scale reactors, automated purification systems, and stringent quality control measures, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of N-hydroxy-4-(naphthalen-1-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-hydroxy-4-(naphthalen-1-yl)benzamide has several scientific research applications:
Gene Regulation: As a selective HDAC8 inhibitor, it is used to study the role of HDAC8 in gene expression and its potential as a therapeutic target for diseases such as cancer.
Cancer Research: It is investigated for its potential to induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression.
Neurodegenerative Diseases: Research is ongoing to explore its potential in treating neurodegenerative diseases by regulating the expression of genes involved in neuronal survival and function.
Drug Development: It serves as a lead compound for the development of new HDAC inhibitors with improved selectivity and potency.
Mechanism of Action
N-hydroxy-4-(naphthalen-1-yl)benzamide exerts its effects by inhibiting the activity of HDAC8 . HDAC8 is an enzyme that removes acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression . By inhibiting HDAC8, this compound increases the acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression . This mechanism is particularly relevant in cancer cells, where aberrant HDAC activity is often observed .
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)benzamide: Similar structure but lacks the hydroxyl group, resulting in different biological activity.
N-(8-fluoronaphthalen-1-yl)benzamide: Contains a fluorine substituent, which can influence its chemical reactivity and biological properties.
N-hydroxy-N-(naphthalen-2-yl)benzamide: Similar structure but with the naphthyl group at a different position, affecting its interaction with biological targets.
Uniqueness
N-hydroxy-4-(naphthalen-1-yl)benzamide is unique due to its selective inhibition of HDAC8, which distinguishes it from other HDAC inhibitors that may target multiple HDAC isoforms . This selectivity makes it a valuable tool for studying the specific role of HDAC8 in various biological processes and diseases .
Properties
IUPAC Name |
N-hydroxy-4-naphthalen-1-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(18-20)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVYJOPUCLLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106359-61-9 | |
Record name | 106359-61-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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